molecular formula C11H10Cl3NO2S3 B14318300 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione CAS No. 112252-26-3

3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione

Cat. No.: B14318300
CAS No.: 112252-26-3
M. Wt: 390.8 g/mol
InChI Key: ZCZIKBLENJFBGK-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is a synthetic organic compound that belongs to the thiazolidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-methylbenzenesulfonyl chloride with trichloromethylthioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trichloromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfonyl and thiazolidine groups may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Trichloromethylthioamide: Another precursor used in the synthesis.

    Thiazolidine-2-thione: A related compound with similar structural features.

Uniqueness

3-(4-Methylbenzene-1-sulfonyl)-4-(trichloromethyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the sulfonyl and trichloromethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

112252-26-3

Molecular Formula

C11H10Cl3NO2S3

Molecular Weight

390.8 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-(trichloromethyl)-1,3-thiazolidine-2-thione

InChI

InChI=1S/C11H10Cl3NO2S3/c1-7-2-4-8(5-3-7)20(16,17)15-9(11(12,13)14)6-19-10(15)18/h2-5,9H,6H2,1H3

InChI Key

ZCZIKBLENJFBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CSC2=S)C(Cl)(Cl)Cl

Origin of Product

United States

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